2-Iodosylbenzene-1,4-dicarboxylic acid
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Overview
Description
2-Iodosylbenzene-1,4-dicarboxylic acid, also known as 2-iodosylterephthalic acid, is an organoiodine compound with the molecular formula C8H5IO5 and a molecular weight of 308.03 g/mol . This compound is characterized by the presence of an iodosyl group (-IO) attached to a benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions . It is a colorless solid that is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodosylbenzene-1,4-dicarboxylic acid can be synthesized through the oxidation of 2-iodobenzene-1,4-dicarboxylic acid. The oxidation process typically involves the use of strong oxidizing agents such as peracetic acid or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Iodosylbenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent and can transfer oxygen to other substrates.
Reduction: It can be reduced to 2-iodobenzene-1,4-dicarboxylic acid.
Substitution: The iodosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major product is the oxidized substrate.
Reduction: The major product is 2-iodobenzene-1,4-dicarboxylic acid.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
2-Iodosylbenzene-1,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodosylbenzene-1,4-dicarboxylic acid involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodosyl group (-IO) is highly reactive and can form transient intermediates with substrates, facilitating the transfer of oxygen . This compound can interact with various molecular targets and pathways, including enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Iodosylbenzene: Similar in structure but lacks the carboxylic acid groups.
2-Iodobenzene-1,4-dicarboxylic acid: Similar but lacks the iodosyl group.
Terephthalic acid: Similar but lacks the iodine and iodosyl groups.
Properties
IUPAC Name |
2-iodosylterephthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO5/c10-7(11)4-1-2-5(8(12)13)6(3-4)9-14/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLSVVHVIXBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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